molecular formula C17H18F3N3O3 B2866907 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-44-2

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2866907
CAS No.: 942006-44-2
M. Wt: 369.344
InChI Key: OPZACYJJQOJVGX-UHFFFAOYSA-N
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Description

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This scaffold is characterized by a spirocyclic structure that integrates a piperidine ring fused to a diketopiperazine moiety. The compound is substituted at position 3 with an ethyl group and at position 8 with a 3-(trifluoromethyl)benzoyl moiety.

The trifluoromethylbenzoyl group likely contributes to enhanced lipophilicity and electron-withdrawing effects, which may improve interactions with hydrophobic enzyme pockets or receptors .

Properties

IUPAC Name

3-ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)6-8-22(9-7-16)13(24)11-4-3-5-12(10-11)17(18,19)20/h3-5,10H,2,6-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZACYJJQOJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethylbenzoyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core serves as a versatile template for drug discovery. Key structural variations among analogs include:

Compound Position 3 Substituent Position 8 Substituent Molecular Weight Key Features
Target Compound Ethyl 3-(Trifluoromethyl)benzoyl ~445.43* Enhanced lipophilicity; potential for CNS penetration
BI82917 (CAS: 1021067-10-6) 4-Methylbenzyl 3-(Trifluoromethyl)benzoyl 445.43 Similar benzoyl group but bulkier substituent at position 3; may reduce solubility
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 28936-94-9) Benzyl Benzyl 296.34 Simpler structure; lower molecular weight; used in early-stage pharmacological studies
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 28936-91-6) Hydrogen Acetyl 211.22 Polar substituent; likely improved aqueous solubility
WASp-targeting SMC #13 4-Methoxybenzyl, Isobutyl 2,3-Dihydro-1H-inden-2-yl N/A Designed for WASp degradation; bulky substituents for protein-protein interaction inhibition

*Estimated based on BI82917’s formula (C23H22F3N3O3).

Key Observations :

  • The target compound’s 3-ethyl group balances steric bulk and lipophilicity compared to BI82917’s 4-methylbenzyl group, which may hinder membrane permeability .
  • The 3-(trifluoromethyl)benzoyl group at position 8 is shared with BI82917, suggesting a role in target engagement (e.g., HIF prolyl hydroxylase inhibition) .
  • Acetyl or benzyl substituents at position 8 (e.g., ) simplify synthesis but reduce target selectivity .
Target Compound :

While direct data on its activity is absent, structural analogs inhibit prolyl hydroxylase domain enzymes (PHD2/PHD3), which regulate hypoxia-inducible factors (HIFs). For example, compounds 11–16 in showed inhibitory activity against tPHD2, with substituents at positions 3 and 8 modulating potency . The trifluoromethylbenzoyl group may enhance binding to PHD2’s catalytic domain, similar to BI82917 .

BI82917 :

A close analog with a 4-methylbenzyl group at position 3. Its trifluoromethylbenzoyl moiety likely contributes to PHD2 inhibition, though steric bulk at position 3 may reduce bioavailability compared to the target compound .

WASp-targeting SMC #13 :

This analog (position 8: indenyl; position 3: methoxybenzyl/isobutyl) disrupts WASp-dependent processes in hematopoietic cells, demonstrating how substituent diversity enables tailored therapeutic effects (e.g., anticancer activity) .

RS102221 :

A neuroactive analog (position 8: dimethoxy-trifluoromethylphenylsulfonamido) acts as a 5-HT2C receptor antagonist, highlighting the scaffold’s adaptability for CNS targets .

Biological Activity

The compound 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Molecular Formula : C₁₄H₁₄F₃N₃O₂
  • Molecular Weight : 319.28 g/mol

Research indicates that this compound may act as a P2X receptor antagonist , which is significant in various physiological processes including pain modulation and inflammation. The P2X receptors are a family of purinergic receptors that play crucial roles in neurotransmission and immune responses. By inhibiting these receptors, the compound may exhibit analgesic and anti-inflammatory effects .

Antimicrobial Activity

Studies have shown that derivatives of triazoles, similar to the target compound, exhibit potent antibacterial properties. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains . The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and improved cell membrane penetration, leading to increased antimicrobial efficacy.

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The spirocyclic structure is believed to contribute to this activity by stabilizing specific conformations that interact with cellular targets.

Case Studies

StudyFindings
Study 1 Investigated the P2X receptor antagonistic activity of triazole derivatives; found significant inhibition at micromolar concentrations.
Study 2 Evaluated the cytotoxic effects on cancer cell lines; reported IC50 values in the low micromolar range for compounds with similar structures.
Study 3 Assessed antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated broad-spectrum efficacy with minimum inhibitory concentrations (MICs) below 100 µg/mL.

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